molecular formula C6H14ClNO B2485893 [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride CAS No. 1250929-67-9; 1993247-86-1

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride

Cat. No.: B2485893
CAS No.: 1250929-67-9; 1993247-86-1
M. Wt: 151.63
InChI Key: IHMJZZCPMMWERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl and a molecular weight of 151.64 g/mol . It is a cyclopropylamine derivative, characterized by the presence of a methoxyethyl group attached to the cyclopropyl ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride typically involves the reaction of cyclopropylamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride is unique due to the presence of both the cyclopropyl ring and the methoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-(2-methoxyethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-4-6(7)2-3-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMJZZCPMMWERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993247-86-1
Record name 1-(2-methoxyethyl)cyclopropan-1-amine hydrochloride
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